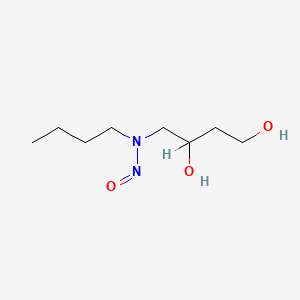
N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine is a chemical compound belonging to the nitrosamine family, which is known for its carcinogenic properties. This compound is particularly significant in the study of bladder cancer, as it is frequently used to induce bladder tumors in experimental models. The compound’s structure includes a nitroso group attached to a butyl chain and a 2,4-dihydroxybutyl group, making it a potent alkylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine typically involves the reaction of N-butylamine with 2,4-dihydroxybutyl chloride in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosamine group. The general reaction scheme is as follows:
N-Butylamine + 2,4-Dihydroxybutyl Chloride: This step involves the nucleophilic substitution reaction where the amine group of N-butylamine attacks the electrophilic carbon of 2,4-dihydroxybutyl chloride, resulting in the formation of N-butyl-N-(2,4-dihydroxybutyl)amine.
Nitrosation: The intermediate N-butyl-N-(2,4-dihydroxybutyl)amine is then treated with sodium nitrite under acidic conditions to introduce the nitroso group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butyl-N-(3-carboxypropyl)nitrosamine.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-butyl-N-(3-carboxypropyl)nitrosamine.
Reduction: N-butyl-N-(2,4-dihydroxybutyl)amine.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Scientific Research Applications
N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of cancer research. Its primary application is in the induction of bladder cancer in experimental animal models. This compound closely mimics the histological and genetic characteristics of human bladder cancer, making it an invaluable tool for studying the disease’s progression and testing potential therapeutic interventions .
In addition to cancer research, this compound is used in mutagenicity studies. It has been shown to be mutagenic to certain strains of Salmonella typhimurium, providing insights into the mechanisms of chemical-induced mutagenesis .
Mechanism of Action
The carcinogenic effects of N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine are primarily due to its ability to alkylate DNA. Upon ingestion, the compound is metabolized in the liver, where it undergoes oxidation to form N-butyl-N-(3-carboxypropyl)nitrosamine. This metabolite is excreted in the urine and comes into contact with the bladder urothelium, where it induces DNA damage through alkylation. This DNA damage leads to mutations in critical genes such as p53 and RAS, ultimately resulting in the development of bladder tumors .
Comparison with Similar Compounds
N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine is similar to other nitrosamines such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N,N-dibutylnitrosamine. its unique structure, which includes the 2,4-dihydroxybutyl group, makes it particularly effective in inducing bladder cancer. Other similar compounds include:
N-butyl-N-(4-hydroxybutyl)nitrosamine: Commonly used in bladder cancer research.
N,N-dibutylnitrosamine: Known for its carcinogenic properties but less specific to bladder cancer.
The unique structural features of this compound contribute to its specificity and potency in inducing bladder tumors, making it a valuable compound in cancer research .
Properties
CAS No. |
62018-91-1 |
|---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-butyl-N-(2,4-dihydroxybutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-5-10(9-13)7-8(12)4-6-11/h8,11-12H,2-7H2,1H3 |
InChI Key |
RITJJHADSKTQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(CCO)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















